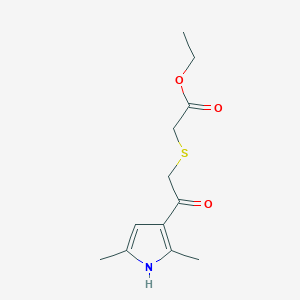

Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate

CAS No.:

Cat. No.: VC19929436

Molecular Formula: C12H17NO3S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3S |

|---|---|

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanylacetate |

| Standard InChI | InChI=1S/C12H17NO3S/c1-4-16-12(15)7-17-6-11(14)10-5-8(2)13-9(10)3/h5,13H,4,6-7H2,1-3H3 |

| Standard InChI Key | CKJFAVDQXUKGKY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CSCC(=O)C1=C(NC(=C1)C)C |

Introduction

Structural Characteristics and Molecular Identity

Core Pyrrole Framework

The compound’s central 2,5-dimethyl-1H-pyrrol-3-yl group is a five-membered aromatic ring containing one nitrogen atom. The methyl groups at positions 2 and 5 enhance steric bulk and electron-donating effects, influencing reactivity and solubility . Substitution at position 3 introduces a 2-oxoethylthioacetate side chain, creating a hybrid structure with both polar (ester, ketone) and nonpolar (methyl, thioether) domains.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is deduced as C₁₃H₁₉NO₃S, with a molecular weight of 269.36 g/mol. This aligns with analogs such as ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (C₉H₁₃NO₂, 167.21 g/mol) , adjusted for the additional thioether and 2-oxoethyl groups.

Stereoelectronic Features

-

Aromaticity: The pyrrole ring’s conjugated π-system delocalizes electron density, stabilizing the structure.

-

Hydrogen Bonding: The ketone and ester groups offer hydrogen-bond acceptor sites, potentially enhancing solubility in polar solvents .

Physicochemical Properties (Inferred)

Thermodynamic Parameters

Solubility Profile

-

Polar Solvents: Moderate solubility in ethanol, DMSO (due to ester/ketone groups).

-

Nonpolar Solvents: Limited solubility in hexane or toluene .

Synthetic Pathways and Reactivity

Proposed Synthesis Route

-

Pyrrole Alkylation:

-

Thioether Formation:

-

Treat with sodium ethanethiolate to substitute bromide with a thiol group.

-

-

Esterification:

Reactivity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume